molecular formula C18H22N4O3 B2894885 N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1906530-02-6

N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2894885
CAS No.: 1906530-02-6
M. Wt: 342.399
InChI Key: BLLFANLDBYAGLH-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a 3-methoxyphenethyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with morpholine or phenethyl groups, such as:

Uniqueness

N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-2-3-14(11-15)5-6-19-18(23)16-12-17(21-13-20-16)22-7-9-25-10-8-22/h2-4,11-13H,5-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLFANLDBYAGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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